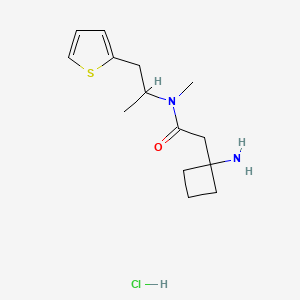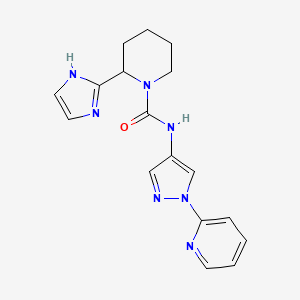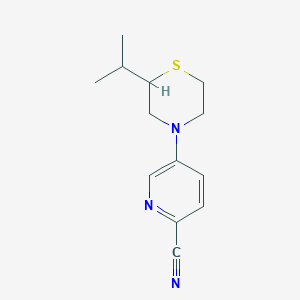
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile, also known as PTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTM is a heterocyclic compound that contains a pyridine ring and a morpholine ring with a thioether group attached to the latter.
Aplicaciones Científicas De Investigación
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal development.
Mecanismo De Acción
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced cognitive function. This compound enhances the activity of the NMDA receptor by binding to the glycine binding site on the receptor, leading to an increase in the receptor's activity.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance synaptic plasticity and promote neuronal development. This compound has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile has several advantages for use in lab experiments. It is a selective modulator of the alpha7 nicotinic acetylcholine receptor and the NMDA receptor, making it a useful tool for studying the function of these receptors. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve its effects.
Direcciones Futuras
There are several future directions for research on 5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile. One area of interest is the development of more potent and selective modulators of the alpha7 nicotinic acetylcholine receptor and the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to explore its potential as a therapeutic agent for other neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile involves the reaction between 4-chloronicotinonitrile and 2-(propan-2-ylthio)morpholine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid.
Propiedades
IUPAC Name |
5-(2-propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)13-9-16(5-6-17-13)12-4-3-11(7-14)15-8-12/h3-4,8,10,13H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCXNQVFAXOBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

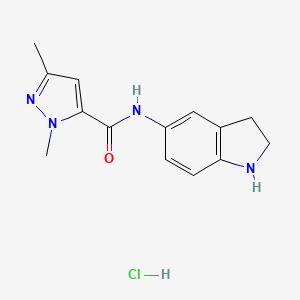
![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
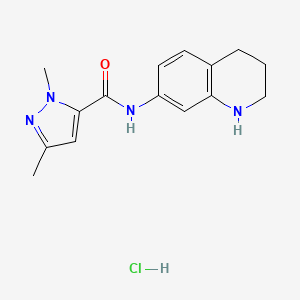
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
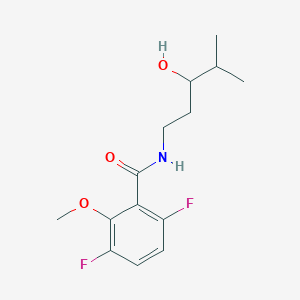
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
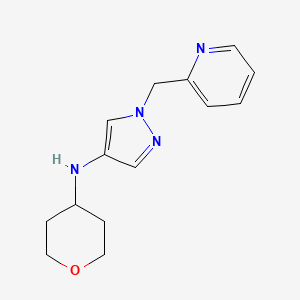
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)
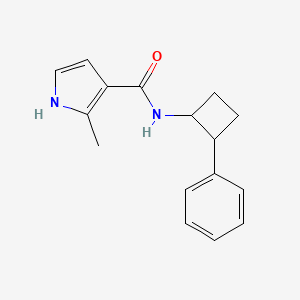
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)
